1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
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Overview
Description
1-[(Naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a complex organic compound that features a naphthalene ring, a phenylsulfanyl group, and an oxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the naphthalene derivative and introduce the phenylsulfanyl group through a substitution reaction. The oxan-4-yl moiety is then added via a cyclization reaction. The final step involves the formation of the urea linkage through a condensation reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea include:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N-Methyl-1-naphthalenemethylamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c27-23(25-17-20-9-6-8-19-7-4-5-12-22(19)20)26-18-24(13-15-28-16-14-24)29-21-10-2-1-3-11-21/h1-12H,13-18H2,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBLJKUMXWXMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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